molecular formula C13H14N4O B2948163 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile CAS No. 927883-55-4

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2948163
CAS No.: 927883-55-4
M. Wt: 242.282
InChI Key: FPZPDPLCLIVGNL-UHFFFAOYSA-N
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Description

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-enoyl group and a pyridine ring substituted with a carbonitrile group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile typically involves the reaction of 4-prop-2-enoylpiperazine with 3-cyanopyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic substitution with 3-cyanopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyridine and piperazine compounds .

Mechanism of Action

The mechanism of action of 2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile is unique due to the presence of the prop-2-enoyl group on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

2-(4-prop-2-enoylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-12(18)16-6-8-17(9-7-16)13-11(10-14)4-3-5-15-13/h2-5H,1,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZPDPLCLIVGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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